molecular formula C19H16ClN3O2 B2538792 2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine CAS No. 478257-17-9

2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine

Número de catálogo: B2538792
Número CAS: 478257-17-9
Peso molecular: 353.81
Clave InChI: AWEXWUNLGVXUPL-SRZZPIQSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Actividad Biológica

2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine, also known by its CAS number 478257-51-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations based on available research findings.

  • Molecular Formula : C19H16ClN3O2
  • Molecular Weight : 353.8 g/mol
  • Density : 1.37±0.1 g/cm³ (predicted)
  • pKa : 4.95±0.50 (predicted)

These properties indicate a compound that may exhibit significant interactions with biological systems due to its structural characteristics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler imidazo[1,2-a]pyridine derivatives. The introduction of the chlorophenyl and cyclopropylcarbonyl groups is crucial for enhancing biological activity.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds often display antimicrobial properties. A study highlighted that compounds with similar structures exhibited promising antifungal and antitubercular activities against various pathogens, including Mycobacterium tuberculosis . While specific data on the target compound's efficacy is limited, the presence of the chlorophenyl group suggests potential antibacterial properties.

Cytotoxicity and Antitumor Activity

A range of studies have focused on imidazo[1,2-a]pyridine derivatives and their cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer types, indicating that the target compound may possess similar properties. The mechanism often involves interference with DNA synthesis or modulation of cell signaling pathways .

The proposed mechanisms for the biological activity of related compounds include:

  • Inhibition of DNA Topoisomerases : This action disrupts DNA replication in cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which can contribute to their overall therapeutic potential.

Case Studies

StudyFindings
Antifungal Activity Compounds similar to the target showed effectiveness against Candida albicans and Aspergillus niger .
Cytotoxicity In vitro studies demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 .
Mechanism Exploration Research indicated that these compounds could inhibit specific kinases involved in cancer progression .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(4-Chlorophenyl)-3-({[(Cyclopropylcarbonyl)Oxy]Imino}Methyl)-7-Methylimidazo[1,2-a]Pyridine exhibit significant antimicrobial activity. For instance, derivatives within the imidazo[1,2-a]pyridine class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structural components of this compound suggest it may possess similar properties due to its reactive functional groups .

Anticancer Activity

Research indicates that modifications in the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against cancer cell lines. Compounds with similar structural motifs have been shown to inhibit key enzymes involved in tumor growth and proliferation. The presence of chlorine and the imino group may enhance binding affinity to target proteins associated with cancer pathways .

Antitubercular Activity

A study evaluated various substituted imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to this compound. These studies highlight the potential for developing new antitubercular agents based on this compound's scaffold .

Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives of imidazo[1,2-a]pyridine were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .

Summary of Applications

Application AreaDescription
Antimicrobial Potential effectiveness against Mycobacterium tuberculosis and other bacterial strains.
Anticancer Inhibition of tumor growth through targeting specific enzymes involved in cancer proliferation.
Cytotoxicity Non-toxic profiles observed in preliminary assays suggest safety for therapeutic use.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives?

The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and functionalized aldehydes or ketones. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., with boronic acids) are effective for introducing aryl substituents at the 2-position of the imidazo[1,2-a]pyridine core . Alkylation steps, such as methyl group introduction, may utilize NaH in THF with CH₃I, achieving moderate yields (e.g., 40%) after purification via flash chromatography . Solvent systems like dioxane/water mixtures are preferred for coupling reactions to enhance solubility and reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

  • FT-IR : Identifies functional groups like carbonyl (C=O) and imine (C=N) stretches, critical for verifying the oxime ester and cyclopropanecarbonyloxy groups .
  • ¹H/¹³C NMR : Resolves substituent patterns on the imidazo[1,2-a]pyridine core, such as methyl groups at position 7 and chlorophenyl rings at position 2. Aromatic proton signals in the δ 7.0–8.5 ppm range confirm phenyl substituents .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with precision ≤2 ppm error, ensuring correct molecular formula assignment .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxime ester group .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (P210/P285 codes) to mitigate skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (H313 hazard) .

Advanced Research Questions

Q. How can researchers optimize low-yielding alkylation steps during synthesis?

Low yields in alkylation (e.g., methyl group introduction) often arise from incomplete deprotonation or side reactions. Strategies include:

  • Base Selection : Replace NaH with stronger bases like LDA for stubborn substrates .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature Control : Gradual addition of alkylating agents (e.g., CH₃I) at 0–5°C minimizes undesired byproducts .

Q. How should crystallographic data discrepancies be resolved for structurally complex analogs?

  • Refinement Software : Use SHELXL for high-resolution data, leveraging its robust handling of twinning and disorder common in heterocyclic systems .
  • Validation Tools : Check ADDSYM/PLATON for missed symmetry operations and R₁/wR₂ convergence (<5% difference) .
  • Hydrogen Bonding Analysis : Map O–H···O and C–H···Cl interactions (e.g., using Mercury) to validate packing models .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies may stem from assay variability or compound stability. Mitigation steps:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor agonism) and controls across studies .
  • Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) to rule out artifacial results .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate electronic effects (e.g., Cl substituent electronegativity) with activity trends .

Q. How do solvent systems influence the regioselectivity of imidazo[1,2-a]pyridine cyclization?

Polar solvents (e.g., acetonitrile) favor N1–C2 bond formation via stabilization of transition states, while non-polar solvents (toluene) may shift regioselectivity. For example, acetonitrile/methanol (1:1 v/v) yields >75% of 7-methyl derivatives due to enhanced solvation of intermediates .

Q. Methodological Comparisons

Q. What are the advantages of Suzuki-Miyaura coupling over Ullmann-type reactions for aryl group introduction?

  • Yield : Suzuki reactions achieve >80% yields with broad functional group tolerance, whereas Ullmann reactions often require higher temperatures and give ≤60% yields .
  • Catalyst Efficiency : Pd(PPh₃)₄ in Suzuki systems minimizes side products compared to CuI in Ullmann protocols .

Q. How does crystallographic data from SHELX refine molecular docking predictions?

SHELX-derived crystal structures provide accurate bond lengths/angles for force field parameterization in docking software (e.g., GOLD). For example, precise imidazo[1,2-a]pyridine ring geometry improves pose prediction accuracy by 15–20% .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Nonlinear Regression : Fit sigmoidal curves (4-parameter Hill equation) to calculate IC₅₀/EC₅₀ values using GraphPad Prism .
  • Error Propagation : Report 95% confidence intervals for triplicate measurements to highlight reproducibility .

Propiedades

IUPAC Name

[(E)-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-8-9-23-16(11-21-25-19(24)14-2-3-14)18(22-17(23)10-12)13-4-6-15(20)7-5-13/h4-11,14H,2-3H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXWUNLGVXUPL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NOC(=O)C3CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=N/OC(=O)C3CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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